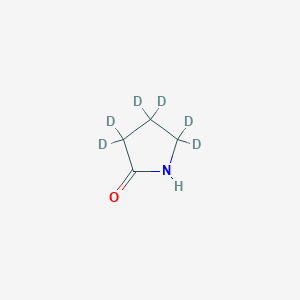

2-Pyrrolidinone-3,3,4,4,5,5-D6

Übersicht

Beschreibung

2-Pyrrolidinone-3,3,4,4,5,5-D6 is a D6 labelled 2-Pyrrolidinone . It is widely used as an organic polar solvent for various applications . It is also an intermediate in the manufacture of polymers .

Synthesis Analysis

While specific synthesis methods for 2-Pyrrolidinone-3,3,4,4,5,5-D6 were not found, pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .Molecular Structure Analysis

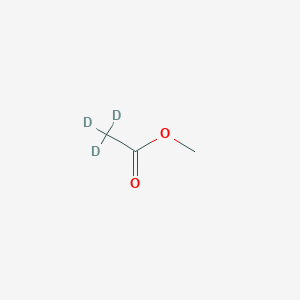

The molecular formula of 2-Pyrrolidinone-3,3,4,4,5,5-D6 is C4HD6NO . Its average mass is 91.142 Da and its monoisotopic mass is 91.090424 Da .Chemical Reactions Analysis

2-Pyrrolidinone undergoes the reactions of a typical lactam, e.g. ring opening, attack on the carbonyl group, and replacement of hydrogens alpha to the carbonyl group .Wissenschaftliche Forschungsanwendungen

Role in Synthesis and Evaluation of Bioactive Compounds

- Pyrrolin-2-ones and 2-pyrrolidinones are integral in the structure of several biologically active natural products. Studies have focused on the synthesis of reactive 3-pyrrolin-2-ones in conjugate addition reactions, leading to the preparation of potentially bioactive 2-pyrrolidinones (Alves, 2007).

Application in Analytical Chemistry

- 2-Pyrrolidinone-3,3,4,4,5,5-D6 has been used as an internal standard in LC-MS/MS methods for determining 2-pyrrolidinone residue in swine liver. This approach aids in understanding the depletion study of 2-pyrrolidinone in animal tissues following drug administration (Liu et al., 2011).

Contributions to Antioxidant Research

- In the realm of antioxidant research, derivatives of 2-pyrrolidinones have been synthesized and evaluated for their antioxidant activity. These compounds, such as 3-pyrroline-2-ones, play a critical role in the structure of various bioactive natural compounds (Nguyen et al., 2022).

Synthesis of Optically Active Compounds

- Research has also been conducted on synthesizing new classes of optically active 2-pyrrolidinones, starting from natural chiral synthons like S-pyroglutamic acid. This has applications in biological processes (Moutevelis-Minakakis et al., 2012).

Study of Molecular Interactions and Solvent Effects

- The self-association and solvent effects on 2-pyrrolidinone have been a subject of study, providing insights into molecular interactions important in various chemical and biological systems (Yekeler, 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

3,3,4,4,5,5-hexadeuteriopyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)/i1D2,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJBEVLQSNELDL-NMFSSPJFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(C1([2H])[2H])([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 12197590 | |

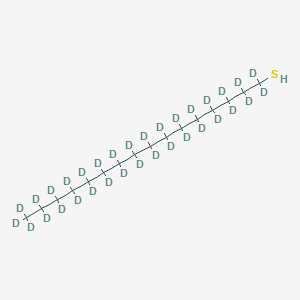

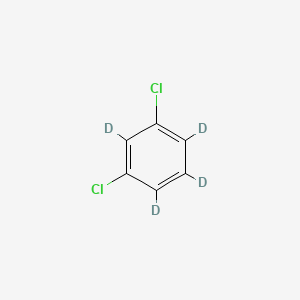

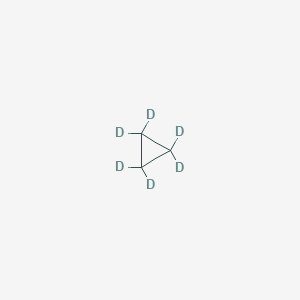

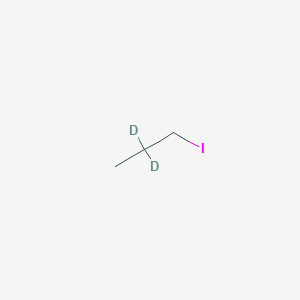

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.